Cacap

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

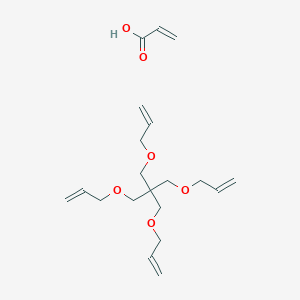

Cacap, known chemically as an acrylic acid-allyl pentaerythritol copolymer, possesses the molecular formula C20H32O6 with a molecular weight of 368.5 grams per mole [6]. The compound is registered under the Chemical Abstracts Service number 30049-31-1 and is also recognized by the synonyms SAKAP in certain databases [6]. The systematic chemical name for this polymer is "2-Propenoic acid, polymer with 3,3′-[[2,2-bis[(2-propen-1-yloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[1-propene]" [6].

The structural elucidation of Cacap reveals a complex copolymer architecture consisting of acrylic acid units linked through pentaerythritol-based crosslinking segments [18]. The polymer backbone incorporates alternating units of acrylic acid (2-propenoic acid) and pentaerythritol derivatives, with the crosslinking occurring through allyl ether bridges [23]. This three-dimensional crosslinked structure forms microgels rather than dissolving completely in solution, which is characteristic of carbomer-type polymers [23].

The molecular architecture demonstrates a highly branched network where the pentaerythritol core serves as a central hub connecting multiple acrylic acid chains through ether linkages [18]. The presence of unreacted allyl groups within the structure provides sites for potential further crosslinking or chemical modification [16]. Spectroscopic analysis confirms the presence of all expected functional groups, with characteristic absorption peaks corresponding to carboxyl groups, ether linkages, and residual vinyl groups [24].

| Property | Value |

|---|---|

| Molecular Formula | C20H32O6 |

| Molecular Weight | 368.5 g/mol |

| CAS Number | 30049-31-1 |

| Chemical Name | 2-Propenoic acid, polymer with 3,3′-[[2,2-bis[(2-propen-1-yloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[1-propene] |

Functional Group Analysis and Molecular Architecture

The functional group composition of Cacap reflects its dual nature as both an acrylic acid derivative and a pentaerythritol-based crosslinked polymer [12]. The primary functional groups present in the structure include carboxyl groups (-COOH) originating from the acrylic acid monomer units, ether linkages (-O-) that form the crosslinking bridges, and alkene groups (C=C) present both in residual vinyl groups and the acrylic acid backbone [22].

The carboxyl groups constitute the most significant functional component, providing the polymer with its characteristic acidic properties and pH-dependent swelling behavior [23]. These groups are distributed throughout the polymer network, with an average equivalent weight of approximately 76 per carboxyl group in similar carbomer structures [23]. The ionizable nature of these carboxyl groups enables the polymer to undergo significant conformational changes upon neutralization [23].

Ether linkages serve as the primary crosslinking mechanism in Cacap, connecting the acrylic acid chains through the pentaerythritol-derived segments [18]. These linkages are formed through the reaction of allyl groups with the hydroxyl groups of pentaerythritol, creating a stable three-dimensional network [16]. The ether bonds contribute to the chemical stability of the polymer while allowing for flexibility in the crosslinked structure [11].

| Functional Group | Position in Structure | Chemical Significance |

|---|---|---|

| Carboxyl group (-COOH) | Terminal groups in acrylic acid units | Provides acidic properties and pH-dependent swelling |

| Ether linkage (-O-) | Connecting segments in the polymer backbone | Forms crosslinking bridges between polymer chains |

| Alkene group (C=C) | Present in allyl groups and acrylic acid units | Sites for potential chemical modification |

| Alkyl groups (-CH2-, -CH3) | Present throughout the polymer backbone | Contributes to hydrophobic character |

The molecular architecture exhibits a highly branched, three-dimensional network structure characteristic of crosslinked polymers [16]. The pentaerythritol core provides four potential sites for attachment, creating a tetrahedral crosslinking geometry that enhances the mechanical properties of the polymer [19]. This architecture results in a material that swells significantly in aqueous media but does not dissolve completely, maintaining its structural integrity through the crosslinked network [23].

Structural Isomerism and Conformational Variations

Cacap exhibits several forms of structural isomerism and conformational variations due to its complex polymer architecture and flexible backbone structure [9]. The primary types of isomerism observed in this copolymer include chain isomerism, position isomerism, functional group isomerism, and conformational variations [27].

Chain isomerism in Cacap arises from variations in the arrangement of the carbon backbone and the degree of branching within the polymer network [9]. The crosslinking process can occur at different positions along the acrylic acid chains, leading to isomeric structures with identical molecular formulas but different connectivity patterns [27]. These variations affect the overall polymer topology and influence properties such as swelling capacity and mechanical strength [17].

Position isomerism manifests in the different locations where crosslinking can occur along the polymer chains [25]. The allyl groups can react with acrylic acid units at various positions, creating isomeric structures where the functional groups are positioned differently relative to each other [9]. This positional variation is particularly significant in determining the local environment around each crosslink and affects the polymer's response to environmental changes [17].

Conformational variations in Cacap result from the rotation around single bonds within the polymer backbone and crosslinking segments [17]. The flexibility of the ether linkages and the carbon-carbon single bonds allows for multiple conformational states [20]. At different temperatures and pH conditions, the polymer can adopt various conformations that affect its macroscopic properties [20].

| Type of Isomerism | Description | Impact on Properties |

|---|---|---|

| Chain isomerism | Variations in the carbon chain arrangement of the polymer backbone | Affects polymer topology and mechanical properties |

| Position isomerism | Different positions of functional groups along the polymer chain | Influences local chemical environment and reactivity |

| Functional group isomerism | Variations in the arrangement of functional groups while maintaining the same molecular formula | Alters chemical reactivity and compatibility |

| Conformational variations | Different spatial arrangements due to rotation around single bonds | Affects swelling behavior and molecular interactions |

The conformational flexibility of Cacap is particularly evident in its pH-dependent behavior, where protonation and deprotonation of carboxyl groups lead to significant conformational changes [23]. In the protonated state, the polymer adopts a more compact conformation due to hydrogen bonding between carboxyl groups [17]. Upon neutralization, electrostatic repulsion between ionized carboxyl groups causes chain extension and increased swelling [23].

Comparative Structural Analysis with Related Copolymers

Cacap shares structural similarities with several related copolymer systems, particularly other acrylic acid-based crosslinked polymers [18]. The most closely related compounds include Carbopol polymers, which are acrylic acid crosslinked with allyl sucrose, and other carbomer copolymer types that utilize different crosslinking agents [23].

When compared to Carbopol polymers, Cacap exhibits similar crosslinking mechanisms but differs in the specific crosslinking agent employed [18]. While Carbopol uses allyl sucrose for crosslinking, Cacap utilizes allyl pentaerythritol, which provides a tetrahedral crosslinking geometry compared to the more linear arrangement in sucrose-based systems [23]. This difference in crosslinking architecture results in distinct swelling characteristics and mechanical properties [19].

Carbomer copolymer type A, which also employs allyl pentaerythritol as a crosslinking agent, shows the closest structural similarity to Cacap [18]. However, differences in the acrylic acid to crosslinker ratio and polymerization conditions can lead to variations in molecular weight distribution and crosslink density [26]. These variations affect the polymer's performance characteristics, including viscosity development and shear stability [23].

| Copolymer Type | Crosslinking Agent | Structural Similarities | Key Differences |

|---|---|---|---|

| Cacap (Acrylic acid-allyl pentaerythritol copolymer) | Allyl pentaerythritol | Contains acrylic acid units and crosslinking through allyl groups | Specific arrangement of pentaerythritol-based crosslinks |

| Carbopol (Acrylic acid crosslinked with allyl sucrose) | Allyl sucrose | Similar crosslinking mechanism with acrylic acid backbone | Uses allyl sucrose instead of allyl pentaerythritol for crosslinking |

| Carbomer copolymer type A | Allyl pentaerythritol | Similar crosslinking with allyl pentaerythritol | Different ratio of components and molecular weight distribution |

| Polyacrylic acid homopolymer | None (linear polymer) | Contains acrylic acid units | Lacks crosslinking structure, linear rather than network polymer |

The comparative analysis reveals that the choice of crosslinking agent significantly influences the polymer's three-dimensional structure and properties [19]. Pentaerythritol-based crosslinking, as found in Cacap, provides superior mechanical stability compared to linear polyacrylic acid but may exhibit different swelling kinetics compared to sucrose-crosslinked systems [26]. The tetrafunctional nature of pentaerythritol creates a more rigid crosslinked network, which can affect the polymer's response to environmental stimuli such as pH and ionic strength [21].